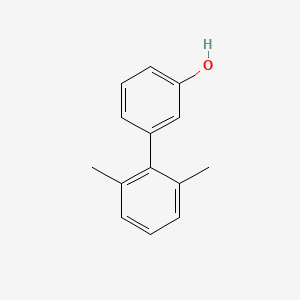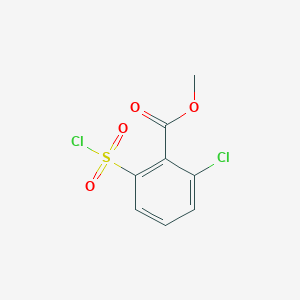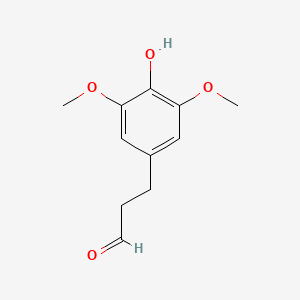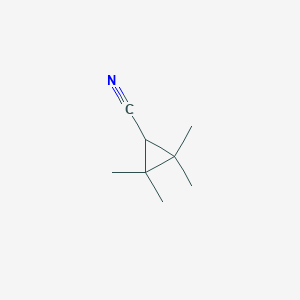
3-Phenyl-1,4-diazepan-2-one
Übersicht
Beschreibung
3-Phenyl-1,4-diazepan-2-one: is a chemical compound belonging to the class of diazepines, which are characterized by a seven-membered heterocyclic ring containing two nitrogen atoms This compound is structurally related to benzodiazepines, which are widely known for their use in medicine as anxiolytics, sedatives, and anticonvulsants
Wirkmechanismus
Target of Action
3-Phenyl-1,4-diazepan-2-one is a derivative of the 1,4-benzodiazepine class of drugs . The primary targets of benzodiazepines are the gamma-aminobutyric acid (GABA) receptors in the central nervous system . GABA is the primary inhibitory neurotransmitter in the brain, and its activation leads to hyperpolarization of neurons, making them less likely to fire. This results in an overall decrease in neuronal excitability .
Mode of Action
Benzodiazepines, including this compound, enhance the effect of GABA at the GABA_A receptor . They bind to a specific site on the GABA_A receptor, distinct from the GABA binding site, and increase the frequency of chloride channel opening events. This enhances the inhibitory effect of GABA, leading to increased hyperpolarization and decreased neuronal excitability .
Biochemical Pathways
The enhanced GABAergic inhibition leads to widespread effects on various biochemical pathways in the brain. This includes decreased activity in excitatory pathways, such as those involving glutamate, the primary excitatory neurotransmitter in the brain . The overall effect is a decrease in neuronal excitability and firing throughout the brain .
Pharmacokinetics
The action of benzodiazepines is further prolonged by the long half-life of their active metabolites . The ADME (Absorption, Distribution, Metabolism, Excretion) properties of benzodiazepines impact their bioavailability and duration of action .
Result of Action
The overall result of the action of this compound, like other benzodiazepines, is a decrease in anxiety, sedation, muscle relaxation, and anticonvulsant effects . These effects are due to the decreased neuronal excitability caused by enhanced GABAergic inhibition .
Action Environment
The action, efficacy, and stability of this compound, like other benzodiazepines, can be influenced by various environmental factors. These can include the presence of other drugs, the physiological state of the individual (such as liver function, which can affect drug metabolism), and genetic factors (such as polymorphisms in the GABA_A receptor or drug-metabolizing enzymes) .
Biochemische Analyse
Biochemical Properties
3-Phenyl-1,4-diazepan-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with gamma-aminobutyric acid (GABA) receptors, where this compound acts as a modulator. This interaction enhances the inhibitory effects of GABA, leading to a calming effect on neuronal activity . Additionally, this compound has been shown to interact with cytochrome P450 enzymes, affecting their metabolic activity and altering the metabolism of other compounds .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it enhances the inhibitory signaling pathways mediated by GABA, leading to reduced neuronal excitability and potential anxiolytic effects . In other cell types, such as hepatocytes, this compound can influence gene expression and cellular metabolism by modulating the activity of cytochrome P450 enzymes . This modulation can lead to changes in the detoxification processes and metabolic flux within the cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the GABA receptor, enhancing the receptor’s affinity for GABA and increasing the chloride ion influx into the neurons . This results in hyperpolarization of the neuronal membrane and reduced neuronal excitability. Additionally, this compound can inhibit or activate cytochrome P450 enzymes, leading to altered metabolism of various substrates . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term exposure to this compound in in vitro studies has shown sustained modulation of GABA receptor activity and cytochrome P450 enzyme function . In in vivo studies, prolonged administration of the compound can lead to adaptive changes in cellular function and receptor sensitivity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound exhibits anxiolytic and sedative effects by enhancing GABAergic signaling . At higher doses, it can lead to adverse effects such as respiratory depression and impaired motor coordination . The threshold for these effects varies among different animal models, and careful dosage optimization is required to achieve the desired therapeutic outcomes without inducing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further undergo phase II metabolism, resulting in conjugation with glucuronic acid or sulfate for excretion . The metabolic flux of this compound can be influenced by the presence of other compounds that modulate cytochrome P450 enzyme activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can also be transported by specific binding proteins . The compound tends to accumulate in tissues with high lipid content, such as the brain and liver . This distribution pattern is crucial for its pharmacological effects, particularly in the central nervous system.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and the endoplasmic reticulum . This localization is facilitated by its interaction with specific targeting signals and post-translational modifications that direct it to these compartments . The activity and function of this compound can be influenced by its subcellular localization, as it interacts with various enzymes and receptors within these compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,4-diazepan-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-5-chlorobenzophenone with hydrazine hydrate in the presence of acetic acid can lead to the formation of the desired diazepine ring . The reaction is typically carried out under reflux conditions for several hours, and the progress is monitored using thin-layer chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound by utilizing a flow platform that combines various reaction steps in a continuous manner . The use of flow chemistry not only improves the yield and purity of the product but also enhances safety and reduces waste.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Phenyl-1,4-diazepan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, reflux conditions.
Reduction: Lithium aluminum hydride, anhydrous ether, room temperature.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the diazepine ring.
Substitution: Various substituted derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Phenyl-1,4-diazepan-2-one is used as an intermediate in the synthesis of more complex diazepine derivatives. Its unique structure makes it a valuable building block for the development of new chemical entities with potential pharmacological activities .
Biology: In biological research, this compound is studied for its interactions with biological targets, particularly those related to the central nervous system. It serves as a model compound for understanding the structure-activity relationships of diazepine derivatives.
Medicine: Its structural similarity to benzodiazepines suggests that it may exhibit similar pharmacological properties, such as anxiolytic and sedative effects .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials. Its chemical stability and reactivity make it suitable for various industrial applications.
Vergleich Mit ähnlichen Verbindungen
Diazepam: A well-known benzodiazepine with anxiolytic, sedative, and anticonvulsant properties.
Alprazolam: Another benzodiazepine used primarily for the treatment of anxiety and panic disorders.
Clonazepam: A benzodiazepine with potent anticonvulsant and anxiolytic effects.
Uniqueness: 3-Phenyl-1,4-diazepan-2-one is unique due to its specific structural features, such as the presence of a phenyl group attached to the diazepine ring. This structural modification can influence its pharmacological properties and make it a valuable compound for research and development. Unlike its more commonly used benzodiazepine counterparts, this compound offers opportunities for exploring new therapeutic applications and understanding the structure-activity relationships of diazepine derivatives .
Eigenschaften
IUPAC Name |
3-phenyl-1,4-diazepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-10(12-7-4-8-13-11)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMIVYPGTYVOAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C(=O)NC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Nitrophenyl)sulfanyl]propanoic acid](/img/structure/B3387228.png)
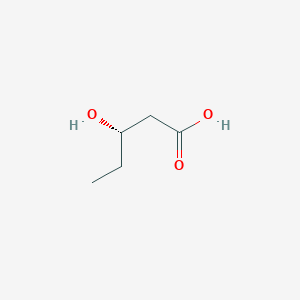
![2-({[(3,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B3387244.png)
![2-chloro-1-[3-(furan-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3387250.png)
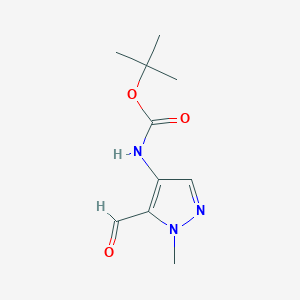
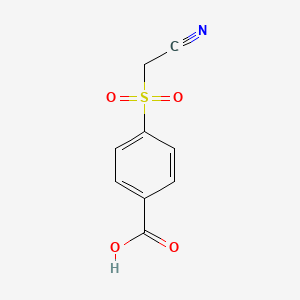
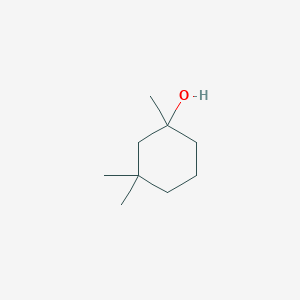
![3-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B3387268.png)
